molecular formula C24H27N3O4 B10983441 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B10983441
M. Wt: 421.5 g/mol
InChI Key: AOXKUGUXZAHLPU-UHFFFAOYSA-N
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Description

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its quinazolinone core structure, which is known for its diverse biological activities. The presence of the benzylpiperidine moiety further enhances its pharmacological potential, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Benzylpiperidine Moiety: This step involves the alkylation of the quinazolinone core with 4-benzylpiperidine using alkylating agents like alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the quinazolinone core or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can be carried out on the benzylpiperidine moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, reduced piperidine derivatives, and oxidized quinazolinone compounds.

Scientific Research Applications

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C24H27N3O4/c1-30-21-13-19-20(14-22(21)31-2)25-16-27(24(19)29)15-23(28)26-10-8-18(9-11-26)12-17-6-4-3-5-7-17/h3-7,13-14,16,18H,8-12,15H2,1-2H3

InChI Key

AOXKUGUXZAHLPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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